molecular formula C12H10BrNO2 B13668752 Ethyl 4-bromoquinoline-7-carboxylate

Ethyl 4-bromoquinoline-7-carboxylate

Cat. No.: B13668752
M. Wt: 280.12 g/mol
InChI Key: BVHFIHOODAWTLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including ethyl 4-bromoquinoline-7-carboxylate, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, green reaction protocols, and environmentally friendly solvents are common practices in industrial settings .

Mechanism of Action

The mechanism of action of ethyl 4-bromoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, making it useful in medicinal chemistry .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 4-bromoquinoline-7-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-7H,2H2,1H3

InChI Key

BVHFIHOODAWTLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC=CC(=C2C=C1)Br

Origin of Product

United States

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